molecular formula C21H16FN3O3S B2495120 METHYL 4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE CAS No. 852134-30-6

METHYL 4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE

Cat. No.: B2495120
CAS No.: 852134-30-6
M. Wt: 409.44
InChI Key: ZSKJSVCYVSQMHT-UHFFFAOYSA-N
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Description

METHYL 4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a methylimidazo[2,1-b][1,3]thiazole core, and a benzoate ester. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Comparison with Similar Compounds

  • 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
  • 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 4-(4-Fluorophenyl)thiazole-2-carboxylic acid

Comparison: METHYL 4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-AMIDO]BENZOATE is unique due to its specific combination of functional groups and structural features. The presence of the fluorophenyl group enhances its lipophilicity and potential for membrane permeability. The imidazo[2,1-b][1,3]thiazole core provides a rigid and planar structure, which can facilitate binding to specific molecular targets. Compared to similar compounds, it may exhibit distinct biological activities and pharmacokinetic properties .

Properties

IUPAC Name

methyl 4-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-12-18(19(26)23-16-9-5-14(6-10-16)20(27)28-2)29-21-24-17(11-25(12)21)13-3-7-15(22)8-4-13/h3-11H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKJSVCYVSQMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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